ETHYL 2-[({[4-(ADAMANTAN-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-AMINOPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 2-[(2-{[4-(1-adamantyl)phenyl]amino}-2-oxoethyl)thio]-4-amino-5-pyrimidinecarboxylate is a complex organic compound that features a unique adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({[4-(ADAMANTAN-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-AMINOPYRIMIDINE-5-CARBOXYLATE typically involves multiple stepsThe final steps involve the formation of the pyrimidine ring and the esterification to obtain the ethyl ester .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[4-(1-adamantyl)phenyl]amino}-2-oxoethyl)thio]-4-amino-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(2-{[4-(1-adamantyl)phenyl]amino}-2-oxoethyl)thio]-4-amino-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 2-[({[4-(ADAMANTAN-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-AMINOPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The phenylamino and pyrimidine groups are likely involved in binding to biological targets, potentially inhibiting key enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A simpler compound with a similar adamantyl group.
Amantadine: An antiviral drug that also contains an adamantyl group.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
Ethyl 2-[(2-{[4-(1-adamantyl)phenyl]amino}-2-oxoethyl)thio]-4-amino-5-pyrimidinecarboxylate is unique due to its combination of an adamantyl group with a pyrimidine ring, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
ethyl 2-[2-[4-(1-adamantyl)anilino]-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-2-32-23(31)20-13-27-24(29-22(20)26)33-14-21(30)28-19-5-3-18(4-6-19)25-10-15-7-16(11-25)9-17(8-15)12-25/h3-6,13,15-17H,2,7-12,14H2,1H3,(H,28,30)(H2,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVIYGJCASKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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